2-{6-azaspiro[3.4]octan-2-yl}acetic acid hydrochloride
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Overview
Description
2-{6-azaspiro[34]octan-2-yl}acetic acid hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl It is known for its unique spirocyclic structure, which consists of a spiro-connected azetidine and piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-azaspiro[3.4]octan-2-yl}acetic acid hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the acetic acid moiety. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{6-azaspiro[3.4]octan-2-yl}acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic structures.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or piperidine ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
2-{6-azaspiro[3.4]octan-2-yl}acetic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{6-azaspiro[3.4]octan-2-yl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{6-azaspiro[3.4]octan-7-yl}acetic acid hydrochloride
- 2-oxa-6-azaspiro[3.3]heptane hydrochloride
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
Uniqueness
2-{6-azaspiro[3.4]octan-2-yl}acetic acid hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
2680543-24-0 |
---|---|
Molecular Formula |
C9H16ClNO2 |
Molecular Weight |
205.7 |
Purity |
95 |
Origin of Product |
United States |
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